N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with ethanesulfonyl and benzenesulfonamide groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced through a sulfonylation reaction using ethanesulfonyl chloride and a base such as triethylamine.
Attachment of the Benzenesulfonamide Group: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzenesulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Biological Research: It is used in studies involving enzyme inhibition, particularly carbonic anhydrase IX, which is overexpressed in certain tumors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound inhibits carbonic anhydrase IX, leading to a disruption in pH regulation within tumor cells, ultimately inducing apoptosis. The ethanesulfonyl and benzenesulfonamide groups play crucial roles in binding to the enzyme’s active site, enhancing the compound’s inhibitory potency.
Comparison with Similar Compounds
Similar Compounds
- **N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- **N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide
Uniqueness
Compared to similar compounds, N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENESULFONAMIDE exhibits unique properties due to the specific positioning of the ethanesulfonyl and benzenesulfonamide groups. This unique structure enhances its binding affinity to certain enzymes and its overall reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20N2O4S2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-24(20,21)19-12-6-7-14-13-15(10-11-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,18H,2,6-7,12H2,1H3 |
InChI Key |
PGTHJEPFLDDKRV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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